molecular formula C9H13N3O5 B601081 Decitabine Impurity 11 CAS No. 909402-26-2

Decitabine Impurity 11

Katalognummer: B601081
CAS-Nummer: 909402-26-2
Molekulargewicht: 243.22
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Decitabine Impurity 11 involves several steps, typically starting from cytidine analogs. The reaction conditions often include the use of specific reagents such as sodium hydroxide, ethanol, and monobasic potassium phosphate . The process may involve multiple purification steps to isolate the impurity from the main product.

Industrial Production Methods

In industrial settings, the production of Decitabine and its impurities, including this compound, is carefully controlled to ensure the purity and efficacy of the final pharmaceutical product. High-performance liquid chromatography (HPLC) is commonly used to monitor and quantify impurities during the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Decitabine Impurity 11 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydroxide, ethanol, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the impurity .

Wissenschaftliche Forschungsanwendungen

Analytical Methods for Detection

High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method used to quantify Decitabine and its impurities. Various studies have developed and validated HPLC methods to detect Decitabine Impurity 11 with high sensitivity and specificity. For instance:

  • A study utilized a reverse-phase HPLC method with a C18 column, achieving a resolution for related substances including this compound within a concentration range of 0.7 ppm to 7.1 ppm .
  • Another research employed gradient elution techniques to separate Decitabine from its impurities effectively, demonstrating recovery rates exceeding 99% .

UV Spectrophotometry
This technique has also been employed for the estimation of Decitabine levels in pharmaceutical formulations. The maximum absorption was noted at 221 nm, allowing for routine analysis with acceptable accuracy .

Clinical Significance of this compound

The clinical implications of this compound are critical, particularly concerning patient safety and treatment efficacy:

  • Toxicity Profiles : Studies indicate that patients treated with decitabine may experience significant adverse effects such as neutropenia and thrombocytopenia. The presence of impurities could exacerbate these toxicities or alter their incidence rates .
  • Efficacy Variability : The efficacy of decitabine in treating myelodysplastic syndromes can be influenced by the purity of the drug administered. Variability in response rates has been observed, particularly in patients with renal dysfunction who may experience different toxicity profiles compared to those with normal renal function .

Case Studies

Several case studies highlight the importance of monitoring impurities in decitabine formulations:

  • Study on Myelodysplastic Syndromes : A retrospective analysis involving patients treated with decitabine revealed that those receiving formulations with higher impurity levels had poorer outcomes compared to those treated with purer forms . The overall response rate was significantly lower in the high-impurity group.
  • Impact on Treatment Cycles : In another study involving patients receiving multiple cycles of decitabine therapy, it was noted that initial responses were often delayed in those exposed to higher levels of impurities . This suggests that careful monitoring and control of impurity levels are essential for optimizing treatment outcomes.

Wirkmechanismus

The mechanism of action of Decitabine Impurity 11 is closely related to that of Decitabine. It involves the inhibition of DNA methyltransferase, leading to DNA hypomethylation. This process can result in altered gene expression and potential therapeutic effects . The molecular targets and pathways involved include DNA methyltransferase enzymes and the DNA replication machinery .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Decitabine Impurity 11 is unique in its specific structure and formation during the synthesis and degradation of Decitabine. Its presence and concentration can significantly impact the stability and efficacy of the final pharmaceutical product .

Biologische Aktivität

Decitabine Impurity 11 is a byproduct associated with the synthesis of decitabine, a potent hypomethylating agent used primarily in the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). Understanding the biological activity of this impurity is crucial for assessing its potential effects on therapeutic outcomes and safety profiles.

Overview of Decitabine

Decitabine is a nucleoside analog that undergoes phosphorylation to become active, ultimately leading to the incorporation of 5-aza-2'-deoxycytidine into DNA. This incorporation inhibits DNA methyltransferases (DNMTs), leading to global DNA hypomethylation and reactivation of silenced tumor suppressor genes, which plays a significant role in its anticancer effects .

The primary mechanism through which decitabine exerts its biological effects involves:

  • Inhibition of DNMTs : Decitabine binds covalently to DNMTs, particularly DNMT1, leading to their depletion and subsequent hypomethylation of DNA .
  • Induction of Gene Expression : The hypomethylation process reactivates tumor suppressor genes that are often silenced in cancer cells, thereby inhibiting neoplastic cell proliferation .
  • DNA Damage Response : At higher concentrations, decitabine can induce double-strand breaks in DNA, promoting apoptosis in malignant cells .

Data Table: Characteristics and Effects

CharacteristicDecitabineThis compound
MechanismDNMT inhibitionUnknown; potential cytotoxicity
Therapeutic UseMDS, AMLNot established
Cytotoxic EffectsInduces apoptosisPotentially similar
Drug FormulationInjectableNot specified
Regulatory StatusFDA approvedNot approved

Case Studies and Research Findings

  • Cytotoxic Effects in Cancer Cells : A study demonstrated that decitabine-loaded nanoparticles significantly enhanced cytotoxicity against AML cell lines compared to free decitabine. This suggests that impurities like this compound could similarly affect drug delivery and efficacy if present in significant amounts .
  • Renal Dysfunction Impact : In patients with acute myeloid leukemia, those with renal dysfunction exhibited higher rates of severe cardiotoxicity when treated with decitabine. While this study did not directly address impurities, it highlights the importance of monitoring all components of treatment regimens for safety .
  • Mechanistic Studies : Research has shown that decitabine treatment can lead to paradoxical increases in hydroxymethylcytosines, indicating complex interactions within cellular pathways that could also involve impurities .

Eigenschaften

CAS-Nummer

909402-26-2

Molekularformel

C9H13N3O5

Molekulargewicht

243.22

Reinheit

> 95%

Menge

Milligrams-Grams

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.